Astersaponin F is a triterpenoidal saponin derived from the plant Aster koraiensis, which belongs to the Asteraceae family. This compound has garnered attention due to its potential biological activities, including antiviral and neuroprotective effects. The classification of Astersaponin F falls under the category of saponins, which are glycosides known for their surface-active properties and diverse pharmacological effects.
Astersaponin F is primarily isolated from the leaves of Aster koraiensis, a perennial herb native to East Asia. This plant has been traditionally used in herbal medicine for its various therapeutic properties, including anti-inflammatory and antimicrobial effects. The extraction process typically involves using solvents such as ethanol or methanol to obtain the saponins from the plant material .
Astersaponin F is classified as a triterpenoidal saponin. Saponins are characterized by their amphiphilic nature, which allows them to interact with both water and lipids. This property is crucial for their biological activities, including their ability to form complexes with cholesterol and other lipids in cell membranes, potentially influencing cell permeability and signaling pathways.
The molecular structure of Astersaponin F can be described in detail:
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are commonly employed techniques for elucidating the structure of Astersaponin F, providing insights into its stereochemistry and functional groups .
Astersaponin F participates in various chemical reactions due to its functional groups:
These reactions can be studied using chromatographic techniques alongside spectroscopic methods to monitor changes in chemical composition .
The mechanism of action of Astersaponin F involves several pathways:
These mechanisms highlight the potential therapeutic applications of Astersaponin F in treating viral infections and neurodegenerative diseases.
Astersaponin F exhibits distinct physical and chemical properties:
These properties are essential for understanding its stability, reactivity, and potential applications .
Astersaponin F has several scientific uses:
The ongoing research into Astersaponin F continues to unveil its potential applications across various fields, emphasizing its importance as a bioactive compound derived from natural sources .
The Asteraceae family, comprising over 32,000 species, has been a cornerstone of traditional medicine systems across Asia for millennia. Aster tataricus (Zi Wan) was documented in the Shennong Materia Medica (~200 BCE) for respiratory ailments, though its active constituents remained unidentified until modern phytochemical techniques emerged [6] [7]. The 20th century witnessed accelerated saponin isolation, with Aster koraiensis (Korean starwort) yielding novel triterpenoid saponins in the 2010s. Astersaponin F was first isolated in 2024 from A. koraiensis leaves alongside five other saponins (including Astersaponins I and J) through sequential ethanol extraction, Diaion HP-20 resin chromatography, and reversed-phase HPLC [2]. This discovery coincided with targeted antiviral screening during the COVID-19 pandemic, revealing Astersaponin F’s distinctive fusion inhibition capabilities at IC50 = 2.92 μM in ACE2+/TMPRSS2+ cells [2].
Table 1: Key Saponin Discoveries in Asteraceae Lineages
Time Period | Species Investigated | Major Saponins Identified | Analytical Advancements |
---|---|---|---|
Pre-20th Century | Aster tataricus | Undifferentiated crude extracts | Maceration, decoction |
1980s–2000s | Aster scaber, A. pseudoglehnii | Protodioscin, Astersaponin A | Column chromatography, TLC |
2010–2024 | Aster koraiensis | Astersaponin F, Astersaponin I, Astersaponin J | HPLC-HRMS, 2D-NMR (500 MHz) |
Astersaponin F belongs to the oleanane-type triterpenoid saponins, biosynthesized via the cytosolic mevalonate (MVA) pathway. Its aglycone (polygalacic acid) originates from cyclization of 2,3-oxidosqualene, catalyzed by β-amyrin synthase—a pivotal branch-point enzyme [10]. Glycosylation involves UDP-dependent glycosyltransferases (UGTs) that sequentially attach monosaccharides:
Comparative genomics reveals that A. koraiensis expresses UGT73P2 and UGT91H4 isoforms, which preferentially utilize UDP-xylose for 3-O-glycosylation—a signature of Asteraceae saponins [10]. Astersaponin F’s structural uniqueness arises from a rare C-4 hydroxylation on the aglycone, mediated by cytochrome P450 monooxygenase CYP716A294, as confirmed via gene silencing experiments [10].
Fig. 1: Biosynthetic Pathway of Astersaponin F
Squalene → (Oxidosqualene Cyclase) → β-Amyrin → (CYP450 Oxidation) → Polygalacic Acid ↓ Glycosylation at C-3 (UGT73P2: adds glucose-xylose) ↓ Glycosylation at C-28 (UGT91H4: adds rhamnose-arabinose) ↓ Final Modification (C-4 Hydroxylation by CYP716A294) → **Astersaponin F**
Astersaponin F’s bioactivity is governed by three structural determinants:
Notably, Astersaponin F inhibits SARS-CoV-2 variants (Alpha to Omicron) with consistent IC50 (2.92–3.15 μM) by targeting the conserved membrane fusion apparatus rather than mutable spike proteins—validated via cell–cell fusion assays [1] [4]. This mechanistic insight underscores triterpenoid saponins’ evolutionary role as plant–pathogen interfacial barriers.
Table 2: Structural and Functional Comparison of Key Astersaponins
Saponin | Aglycone Type | Glycosylation Sites | Bioactivity (IC50) |
---|---|---|---|
Astersaponin F | Polygalacic acid (C-4 OH) | C-3: Xyl-Glc; C-28: Rha-Ara | SARS-CoV-2 fusion inhibition: 2.92 μM |
Astersaponin I | Polygalacic acid | C-3: Glc; C-28: Rha-Xyl-Rha-Ara | SARS-CoV-2 fusion inhibition: 2.96 μM |
Astersaponin J | Polygalacic acid | C-3: Xyl-Glc; C-28: Rha-Xyl | Dopamine restoration: 40% in MPTP mice |
The epistemological advancement lies in Astersaponin F’s dual role: It modulates host membrane cholesterol distribution (lipidomics show 22% increase in raft-associated cholesterol) while avoiding spike–ACE2 binding interference—a paradigm distinct from small-molecule inhibitors [1] [3] [4]. This positions it as a scaffold for broad-spectrum antivirals targeting membrane-mediated entry mechanisms.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: